4-Hydrazino-1-methylquinolin-2(1H)-one
Overview
Description
4-Hydrazino-1-methylquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound with numerous biological and pharmacological properties. The synthesis method of this compound is relatively simple, and it can be prepared using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Synthesis and Nucleophilic Reactions : 4-Hydrazino-1-methylquinolin-2(1H)-one is used in the synthesis of new 4-substituted 2-quinolinones and quinolinethiones, important in synthetic chemistry (Ismail, Abass, & Hassan, 2000).
Formation of Pyrrolo[3,2-c]quinolines and Pyrazolylquinolines : It's utilized in the creation of 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines, showcasing its versatility in forming complex heterocyclic compounds (Avetisyan, Aleksanyan, & Ambartsumyan, 2010).
Precursor for Pyrazolylquinolinone Derivatives : It serves as a precursor for synthesizing various pyrazolylquinolinones, highlighting its role in diversifying quinolinone derivatives (Abass, 2000).
Spectroscopic Studies and Metal Complexes : It is studied for its spectroscopic properties and the formation of metal complexes, indicating potential applications in materials science and coordination chemistry (Seleem, El‐Inany, Mousa, & Hanafy, 2009).
Antimicrobial and Antitubercular Activity : Derivatives of 4-Hydrazinoquinolin-2(1H)-one have been shown to possess significant antimicrobial and antitubercular activities, making them potential candidates for pharmaceutical development (Katagi et al., 2013).
H1-Antihistaminic Agents : Novel triazoloquinazolinones derived from 4-Hydrazinoquinolin-2(1H)-one have shown promising H1-antihistaminic activity, suggesting their use in allergy and respiratory disorder treatments (Alagarsamy, Giridhar, & Yadav, 2005).
Antimalarial Potential : Some novel quinoline-pyrazolopyridine derivatives synthesized from 4-Hydrazinoquinolin-2(1H)-one have demonstrated considerable antimalarial activity, indicating its role in combating malaria (Saini, Jain, Kumar, & Jain, 2016).
Toxicity and Antioxidant Activity : Studies on the toxicity and antioxidant properties of 4-hydrazinoquinoline derivatives reveal that they are promising antioxidants with low to moderate toxicity, suggesting potential in oxidative stress-related therapeutic applications (Romanenko & Kozyr, 2022).
properties
IUPAC Name |
4-hydrazinyl-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-9-5-3-2-4-7(9)8(12-11)6-10(13)14/h2-6,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGUISDGDUDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373024 | |
Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
192633-21-9 | |
Record name | 4-Hydrazino-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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